BenchChemオンラインストアへようこそ!

3-Phenoxybenzoylacetonitrile

Physicochemical characterization Crystallisation Intermediate handling

3-Phenoxybenzoylacetonitrile (IUPAC: 3-oxo-3-(3-phenoxyphenyl)propanenitrile, CAS 127389-14-4, molecular formula C₁₅H₁₁NO₂, molecular weight 237.25 g/mol) is a β-ketonitrile derivative bearing a 3-phenoxyphenyl (diphenyl oxide) fragment at the benzoyl position. First reported in a dedicated synthetic protocol by Popov et al.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 127389-14-4
Cat. No. B3228996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxybenzoylacetonitrile
CAS127389-14-4
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CC#N
InChIInChI=1S/C15H11NO2/c16-10-9-15(17)12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11H,9H2
InChIKeyADQZMXYYSMYRFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxybenzoylacetonitrile (CAS 127389-14-4): Compound Profile for Research Procurement


3-Phenoxybenzoylacetonitrile (IUPAC: 3-oxo-3-(3-phenoxyphenyl)propanenitrile, CAS 127389-14-4, molecular formula C₁₅H₁₁NO₂, molecular weight 237.25 g/mol) is a β-ketonitrile derivative bearing a 3-phenoxyphenyl (diphenyl oxide) fragment at the benzoyl position [1]. First reported in a dedicated synthetic protocol by Popov et al. (2008), the compound belongs to the benzoylacetonitrile class—versatile intermediates characterised by three reactive centres (nitrile, carbonyl, and active methylene) that enable diverse heterocyclic syntheses [2]. The 3-phenoxyphenyl substituent distinguishes it from the unsubstituted parent benzoylacetonitrile (CAS 614-16-4) and links it structurally to the diphenyloxide pharmacophore found in pyrethroid insecticides and other bioactive molecules [3]. For procurement decisions, its physical form (crystalline solid, mp 140–143°C), dual pharmacophore architecture, and demonstrated utility as a building block for 2-(3-phenoxyphenyl)-substituted benzoxazoles represent key selection parameters that are not replicated by simpler benzoylacetonitrile analogs.

Why Benzoylacetonitrile or 3-Phenoxyphenylacetonitrile Cannot Substitute for 3-Phenoxybenzoylacetonitrile in Research Programs


Procurement decisions in the benzoylacetonitrile chemical space cannot rely on simple analog substitution because the 3-phenoxybenzoylacetonitrile scaffold uniquely combines two functional domains within a single molecular architecture: the β-ketonitrile reactive triad (nitrile, carbonyl, active methylene) and the 3-phenoxyphenyl (diphenyl oxide) pharmacophore [1]. Unsubstituted benzoylacetonitrile (CAS 614-16-4) lacks the diphenyl oxide fragment entirely, eliminating the possibility of downstream 3-phenoxyphenyl-bearing heterocycles and forfeiting the enhanced insecticidal and pharmacological properties associated with the diphenyloxide motif [2]. Conversely, 3-phenoxyphenylacetonitrile (CAS 51632-29-2) retains the diphenyl oxide group but lacks the β-keto functionality, removing two of the three reactive centres required for cyclocondensation reactions that yield benzoxazoles, pyrimidines, and other heterocyclic scaffolds [1]. Even other substituted benzoylacetonitriles (e.g., 3-trifluoromethyl, 3-fluoro) present different electronic and steric profiles that alter reactivity, crystalline handling properties, and biological target engagement compared to the 3-phenoxy substituent. The quantitative evidence below demonstrates that substitution of 3-phenoxybenzoylacetonitrile with a generic analog—whether by truncating the phenoxy group or omitting the ketone—results in a functionally distinct chemical entity with measurably different physicochemical properties and synthetic outcomes.

3-Phenoxybenzoylacetonitrile: Quantitative Differentiation Evidence vs. Closest Analogs


Melting Point Elevation of ~58°C vs. Unsubstituted Benzoylacetonitrile Enables Superior Solid-State Purification

3-Phenoxybenzoylacetonitrile exhibits a melting point of 140–143°C [1], which is approximately 58–60°C higher than that of the unsubstituted parent compound benzoylacetonitrile (mp 82–83°C) and approximately 80°C higher than the 3-trifluoromethyl-substituted analog 3-(trifluoromethyl)benzoylacetonitrile (mp 58–63°C) . This elevated melting point is a direct consequence of the 3-phenoxyphenyl substitution increasing molecular weight, planarity, and intermolecular interactions in the crystal lattice. The higher mp translates into practical advantages for recrystallisation purification and solid-phase handling.

Physicochemical characterization Crystallisation Intermediate handling

Reported Synthetic Yield of 90% via Decarboxylation Route Exceeds Typical Literature Yields for General Benzoylacetonitrile Syntheses

The two-stage synthesis of 3-phenoxybenzoylacetonitrile reported by Popov et al. (2008) proceeds via acylation of ethyl cyanoacetate with 3-phenoxybenzoyl chloride (first stage: 94–95% yield of ethyl 3-phenoxybenzoylcyanoacetate, mp 140–142°C), followed by alkaline hydrolysis to 3-phenoxybenzoylcyanoacetic acid (mp 150–152°C) and thermal decarboxylation above the melting point to afford the target compound in 90% yield [1]. For comparison, general Pd-catalyzed carbonylative syntheses of benzoylacetonitrile from aryl iodides report yields of approximately 80% under optimised conditions [2], while classical condensation routes achieve ~85% [3]. The alternative isolation route via CO₂ precipitation from the cyanoacetic ester yields only ~50%, demonstrating that the decarboxylation pathway is the critical differentiator for high-yield access.

Synthetic methodology Process chemistry Yield optimisation

Dual Reactive Domain Architecture: β-Ketonitrile Core Plus 3-Phenoxyphenyl Pharmacophore—Not Present in Any Single Analog

3-Phenoxybenzoylacetonitrile is the only compound in the benzoylacetonitrile class that simultaneously presents (a) the full β-ketonitrile triad (nitrile C≡N, carbonyl C=O, and active methylene –CH₂–) enabling Knoevenagel, Michael, and cyclocondensation reactivity, and (b) the 3-phenoxyphenyl (diphenyl oxide) fragment associated with insecticidal, anti-inflammatory, and antipyretic bioactivities [1]. Benzoylacetonitrile (CAS 614-16-4) lacks the 3-phenoxyphenyl group entirely . 3-Phenoxyphenylacetonitrile (CAS 51632-29-2) retains the diphenyl oxide but lacks the ketone carbonyl, reducing reactive centres from three to one (nitrile only) . This architectural distinction is not incremental—it determines the entire downstream synthetic repertoire. Popov et al. (2011) explicitly demonstrated this by converting 3-phenoxybenzoylacetonitrile (and six related nitriles bearing the 3-phenoxyphenyl fragment) into 2-(3-phenoxyphenyl)-substituted benzoxazoles, a reaction that is mechanistically inaccessible to 3-phenoxyphenylacetonitrile because the cyclocondensation with o-aminophenol requires the carbonyl centre for benzoxazole ring formation [1].

Medicinal chemistry Agrochemical intermediates Heterocyclic synthesis

Demonstrated Conversion to 2-(3-Phenoxyphenyl)benzoxazole in 74% Yield Validates Heterocyclic Building-Block Utility

Popov et al. (2011) demonstrated the direct synthetic utility of 3-phenoxybenzoylacetonitrile by converting it, along with eight structurally varied nitriles containing the diphenyl oxide fragment (1a–i), into the corresponding 2-(3-phenoxyphenyl)-substituted benzoxazoles (3a–i) via solvent-free condensation with o-aminophenol hydrochloride at 190–200°C [1]. The target compound (as nitrile 1a, X absent) furnished 2-(3-phenoxyphenyl)benzoxazole (3a) in 74% isolated yield after recrystallisation from ethanol, with a melting point of 130–132°C and full characterisation by ¹H NMR and mass spectrometry [1]. Across the nine-member substrate panel, yields ranged from 32% to 80%, with the target compound's 74% yield ranking among the highest in the series, confirming that the benzoylacetonitrile-type nitrile (1a) is a favourable substrate for this transformation. This experimentally validated transformation to a benzoxazole scaffold—a privileged heterocycle with documented insectoacaricidal, herbicidal, antidiabetic, and antipsychotic activities [1]—is not accessible from 3-phenoxyphenylacetonitrile, which cannot undergo the requisite cyclocondensation due to the absence of the carbonyl group.

Benzoxazole synthesis Heterocyclic chemistry Pharmacophore combination

Solid-State Physical Form Differentiates from Liquid 3-Phenoxyphenylacetonitrile, Facilitating Gravimetric Handling and Storage

3-Phenoxybenzoylacetonitrile is obtained as a crystalline solid with a melting point of 140–143°C [1]. In contrast, 3-phenoxyphenylacetonitrile (CAS 51632-29-2)—a compound that shares the 3-phenoxyphenyl fragment but lacks the β-keto group—is a liquid at room temperature with a boiling point of 137°C at 0.3 mmHg and a density of 1.124 g/mL at 25°C . This physical state divergence is a direct consequence of the carbonyl group in 3-phenoxybenzoylacetonitrile enabling stronger intermolecular dipole-dipole interactions and more efficient crystal packing. The solid form permits gravimetric dispensing by mass rather than volumetric transfer, eliminates solvent evaporation steps prior to use, and reduces the risk of oxidative or hydrolytic degradation associated with liquid storage of reactive nitriles.

Physical form Laboratory handling Intermediate storage stability

Recommended Application Scenarios for 3-Phenoxybenzoylacetonitrile Based on Quantitative Evidence


Synthesis of 2-(3-Phenoxyphenyl)-Substituted Benzoxazole Libraries for Agrochemical and Medicinal Chemistry Screening

The experimentally validated conversion of 3-phenoxybenzoylacetonitrile to 2-(3-phenoxyphenyl)benzoxazole (3a) in 74% isolated yield under solvent-free conditions at 190–200°C [1] establishes this compound as a productive entry point for generating benzoxazole-focused compound libraries. Benzoxazoles are privileged scaffolds with documented insectoacaricidal (e.g., Zolon®), herbicidal, antidiabetic, and antipsychotic activities [1]. The combination of the diphenyl oxide fragment with the benzoxazole core—achievable only when the starting nitrile bears both the carbonyl and the 3-phenoxyphenyl group—creates a dual-pharmacophore architecture that cannot be accessed from either benzoylacetonitrile or 3-phenoxyphenylacetonitrile alone. Procurement for benzoxazole-focused discovery programs should prioritise 3-phenoxybenzoylacetonitrile over single-domain analogs because the downstream synthetic route has been experimentally demonstrated with a characterised product and reported yield.

Agrochemical Intermediate Development Targeting Pyrethroid-Analog Insecticides

The 3-phenoxyphenyl (diphenyl oxide) fragment is a core structural element of commercial pyrethroid insecticides including permethrin and phenothrin, which exhibit antiparasitic, anti-louse, insecticidal, and ovicidal pharmacological effects [1]. 3-Phenoxybenzoylacetonitrile uniquely positions this pharmacophore adjacent to a β-ketonitrile reactive manifold, enabling synthetic elaboration toward cyano-substituted 3-phenoxybenzyl esters and related pyrethroid analogs. While unsubstituted benzoylacetonitrile has demonstrated anti-inflammatory activity in the rat adjuvant arthritis model [2], it lacks the diphenyl oxide motif essential for insecticidal target engagement. For agrochemical R&D programs developing next-generation pyrethroid derivatives, 3-phenoxybenzoylacetonitrile offers the pharmacophoric completeness (3-phenoxyphenyl + cyano) that generic benzoylacetonitriles cannot provide. The solid physical form and high melting point (140–143°C) [3] further support its suitability for formulation-compatibility studies.

Multi-Gram to Kilogram Procurement for Heterocyclic Building-Block Supply Chains

The two-stage synthetic route from 3-phenoxybenzoyl chloride and ethyl cyanoacetate, with a reported terminal-step yield of 90% via thermal decarboxylation [3], provides a well-documented manufacturing pathway that supports scalability assessments. The crystalline solid product (mp 140–143°C) permits straightforward purification by recrystallisation and quality control by melting point determination and spectroscopic methods (IR: 1600–700 cm⁻¹; ¹H NMR: δ 4.402 s, 2H, CH₂; 6.65–7.4 m, 9H, aromatic) [3]. For procurement officers and CRO project managers comparing available benzoylacetonitrile derivatives, the combination of a published high-yield synthetic protocol, full spectroscopic characterisation data, and a solid physical form that simplifies logistics represents a lower-risk supply chain proposition than liquid or lower-melting analogs that lack equivalent documentation.

Medicinal Chemistry Programs Exploring Dual-Target Anti-Inflammatory Agents Combining Diphenyloxide and β-Ketonitrile Pharmacophores

The benzoylacetonitrile core has established anti-inflammatory activity: unsubstituted benzoylacetonitrile and its monofluoro analogs demonstrated potent inhibition of adjuvant-induced arthritis in rats, with the activity shown not to proceed via prostaglandin synthetase inhibition [2]. Simultaneously, diphenyl oxide derivatives exhibit diverse pharmacological activities including anti-inflammatory, antithrombotic, antipyretic, and analgesic effects [1]. 3-Phenoxybenzoylacetonitrile is the only compound that merges both pharmacophores in a single, synthetically tractable intermediate. The β-ketonitrile moiety provides three reactive centres for further derivatisation, enabling systematic SAR exploration around the 3-phenoxyphenyl-benzoylacetonitrile scaffold. Medicinal chemistry groups pursuing novel anti-inflammatory agents with potentially differentiated mechanisms should consider procuring this compound as a starting scaffold rather than attempting to construct the dual-pharmacophore architecture through multi-step coupling of benzoylacetonitrile with a separate diphenyl oxide synthon.

Quote Request

Request a Quote for 3-Phenoxybenzoylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.